2-(4-bromophenoxy)-N-3-pyridinylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-bromophenoxy)-N-3-pyridinylacetamide involves palladium-catalyzed cascade reactions and can result in complex structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones. These processes demonstrate the intricate methods used to create and modify this compound and related structures for various applications, highlighting the chemical flexibility and synthetic accessibility of such molecules (Ju Zhang, Xinying Zhang, Xuesen Fan, 2016).
Molecular Structure Analysis
The molecular structure of related bromophenyl compounds has been determined through X-ray diffraction, showcasing detailed intermolecular interactions and structural characteristics. For example, the structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol shows coplanarity between the bromophenol ring and imidazo[4,5-b]pyridine moiety, which is essential for understanding the molecular interactions and properties of these compounds (K. Ouari, 2015).
Chemical Reactions and Properties
The chemical behavior of bromophenyl and pyridinyl compounds includes various reactions such as palladium-catalyzed processes, bromination, and cyclization. These reactions are fundamental in the synthesis and modification of the compound, providing insights into its chemical reactivity and potential applications in different fields (Chen Xu, Hong-mei Li, Zhi-Qiang Xiao, et al., 2014).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-3-5-12(6-4-10)18-9-13(17)16-11-2-1-7-15-8-11/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBCCJYLUIRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353541 |
Source
|
Record name | STK094343 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5841-82-7 |
Source
|
Record name | STK094343 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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